ethyl 2-(2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate
Description
Properties
IUPAC Name |
ethyl 2-[[2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O4/c1-3-18-11-10(15-16-18)12(21)17(7-14-11)6-8(19)13-5-9(20)22-4-2/h7H,3-6H2,1-2H3,(H,13,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIUROUYNUAZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NCC(=O)OCC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate (CAS Number: 1058197-49-1) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₆O₄ |
| Molecular Weight | 308.2932 g/mol |
| CAS Number | 1058197-49-1 |
| SMILES | CCOC(=O)CNC(=O)Cn1cnc2c(c1=O)nnn2CC |
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby preventing substrate binding and subsequent catalysis.
- Receptor Modulation : It can act as an agonist or antagonist in various signaling pathways critical for physiological processes.
Antimicrobial Activity
Studies have shown that derivatives of triazole compounds exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
For example:
- Minimum Inhibitory Concentration (MIC) values indicate its potency against pathogens like Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| E. coli | 0.125 |
| S. aureus | 0.083 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Cytotoxicity
The cytotoxic effects of this compound have also been investigated. In vitro studies demonstrated that it exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.
Case Study : A study involving various cancer cell lines reported an LC50 (lethal concentration for 50% of cells) ranging from 280 to 765 µg/ml for different derivatives of triazoles similar to this compound.
Research Findings
Recent research has highlighted the potential of triazole derivatives in treating various diseases:
- Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication.
- Antiparasitic Effects : Triazole derivatives have been effective against parasitic infections such as cryptosporidiosis.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Triazolopyrimidine Derivatives
Key Observations :
- Position 3 Substituents : The ethyl group in the target compound may offer a balance between lipophilicity and steric effects compared to methyl () or aromatic substituents ().
- Side Chain Variations : Ethyl/methyl esters () vs. amides () influence solubility and bioavailability. The acetamido-acetate group in the target compound could enhance hydrolysis stability compared to simple esters .
Physicochemical Properties
- Molecular Weight : The target compound (MW ~322) falls within the drug-like range (<500 Da), similar to analogs in Table 1.
- Solubility : The ethyl ester and acetamido groups may confer moderate aqueous solubility, whereas halogenated or bulky aryl amides () reduce it.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for ethyl 2-(2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with triazolo[4,5-d]pyrimidine precursors. A common approach includes:
- Step 1 : Formation of the triazole-pyrimidine core via cyclization of hydrazine derivatives with carbonyl intermediates under reflux conditions (e.g., in ethanol or DMF) .
- Step 2 : Introduction of the acetamido and ethyl ester groups via nucleophilic substitution or coupling reactions (e.g., using carbodiimide coupling agents) .
- Optimization : Control reaction temperature (60–80°C), solvent polarity (DMF for solubility), and catalyst (triethylamine for acid scavenging). Monitor progress via TLC/HPLC to isolate intermediates and minimize side products .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., distinguishing ethyl ester protons at δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- HPLC-PDA : Purity assessment (>95%) with reverse-phase columns (C18) and UV detection at 254 nm .
Q. What are the primary biological targets or activities associated with triazolopyrimidine derivatives like this compound?
- Methodological Answer :
- Targets : Kinases (e.g., cyclin-dependent kinases) or enzymes involved in nucleotide metabolism, inferred from structural analogs .
- Assays : Conduct enzyme inhibition assays (IC₅₀ determination) and cell-based viability tests (MTT assays) using cancer cell lines. Validate target engagement via Western blotting for phosphorylation markers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced pharmacological efficacy?
- Methodological Answer :
- Modification Sites : Vary the ethyl group at position 3 or the acetamido linker to alter lipophilicity/logP. Introduce electron-withdrawing groups (e.g., fluorine) on the pyrimidine ring to enhance binding affinity .
- Testing : Synthesize analogs and compare IC₅₀ values in enzymatic assays. Use molecular docking (e.g., AutoDock Vina) to predict interactions with target active sites .
Q. What computational strategies can accelerate the design of triazolopyrimidine derivatives with improved target selectivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to optimize geometries and calculate electrostatic potential maps for reactive sites .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding over 100 ns trajectories to assess stability. Tools like GROMACS or AMBER are recommended .
- Machine Learning : Train models on existing bioactivity data (ChEMBL) to predict ADMET properties and prioritize synthetic targets .
Q. How should researchers address contradictions in biological assay data (e.g., divergent IC₅₀ values across studies)?
- Methodological Answer :
- Troubleshooting : Verify compound purity (HPLC) and solvent effects (DMSO concentration <0.1%).
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
- Meta-Analysis : Compare data across analogs (e.g., substituent effects) to identify trends masked by experimental variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
